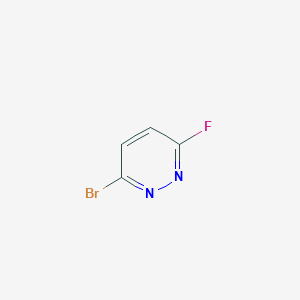

3-Bromo-6-fluoropyridazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-fluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRQRDDRJIXHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 6 Fluoropyridazine and Its Derivatives

Regioselective Synthetic Routes to 3-Bromo-6-fluoropyridazine Scaffolds

The precise installation of substituents on the pyridazine (B1198779) ring is a key challenge in organic synthesis. Modern methodologies have been developed to achieve high regioselectivity in the synthesis of this compound and related structures.

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Synthesis

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the construction of pyridazine rings. nih.govacs.orgresearchgate.netnih.gov This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or an enol ether. acs.orgnih.gov The subsequent retro-Diels-Alder reaction expels dinitrogen to form the aromatic pyridazine ring. beilstein-journals.org

The use of appropriately substituted tetrazines and dienophiles allows for the regioselective synthesis of functionalized pyridazines. acs.orgnih.gov For instance, the reaction of a 3-bromo-substituted tetrazine with a suitable dienophile can lead to the formation of a 3-bromopyridazine (B1282269) scaffold. uzh.chorganic-chemistry.org The reaction conditions are often mild, and the scope of compatible functional groups is broad, making this method highly valuable for complex molecule synthesis. nih.govacs.org

Lewis Acid-Mediated Cycloaddition Approaches

To enhance the reactivity and selectivity of IEDDA reactions, Lewis acids can be employed as catalysts. uzh.chorganic-chemistry.orgnih.gov Lewis acid mediation can accelerate the cycloaddition of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers, leading to the formation of functionalized pyridazines with high regiocontrol. uzh.chorganic-chemistry.orgnih.govacs.org

A notable example is the use of boron trifluoride etherate (BF₃·OEt₂) in the reaction between 3-bromotetrazine and silyl enol ethers. uzh.chorganic-chemistry.orgnih.gov This approach provides access to polyfunctionalized 3-bromopyridazines under mild conditions. uzh.chorganic-chemistry.org The choice of solvent and reaction temperature can be optimized to maximize the yield of the desired product. uzh.ch This method has been shown to be scalable and allows for downstream diversification through various cross-coupling reactions. uzh.chorganic-chemistry.org

| Lewis Acid | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| BF₃·OEt₂ | (Cyclopent-1-en-1-yloxy)trimethylsilane | Trifluorotoluene | Room Temp | 36 | uzh.ch |

| BF₃·OEt₂ | (Cyclopent-1-en-1-yloxy)trimethylsilane | Dioxane | Room Temp | 36 | uzh.ch |

| BF₃·OEt₂ | Various silyl enol ethers | Various | Mild | up to 93 | organic-chemistry.org |

Functionalization of Pyridazine Precursors

Another strategy for synthesizing this compound involves the functionalization of pre-existing pyridazine rings. This can be achieved through various reactions, including halogenation and nucleophilic aromatic substitution (SNAr). For instance, a pyridazine precursor can be brominated to introduce the bromine atom at the 3-position. Subsequent fluorination can then be performed to install the fluorine atom at the 6-position. The reactivity of halopyridines in SNAr reactions is often enhanced by the electronegativity of the halogen, with fluoropyridines generally being more reactive than chloropyridines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halogenated heterocycles like this compound. nobelprize.orglibretexts.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgsigmaaldrich.com

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly useful for the arylation and heteroarylation of this compound. The bromine atom at the 3-position serves as an excellent handle for this transformation.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. libretexts.org A variety of aryl and heteroaryl boronic acids or their esters can be coupled with this compound to introduce diverse substituents. rsc.org Oxygen has been found to promote Pd/C-catalyzed Suzuki-Miyaura reactions of potassium aryltrifluoroborates under aqueous conditions. rhhz.net

| Catalyst | Ligand | Base | Solvent | Substrates | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | Arylboronic acids | - | |

| Pd/C | - | - | Water | Potassium aryltrifluoroborates | Good to excellent | rhhz.net |

| XPhosPdG2 | XPhos | - | - | Aryl and heteroaryl boronic acids | Good to excellent | rsc.org |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties onto the pyridazine scaffold. nrochemistry.comorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.org

In the context of this compound, the bromine atom at the 3-position can be selectively coupled with a terminal alkyne. soton.ac.uk This allows for the synthesis of a wide range of 3-alkynyl-6-fluoropyridazine derivatives. The reaction conditions can be mild, often proceeding at room temperature, and tolerate a variety of functional groups. nrochemistry.comsoton.ac.uk

| Catalyst | Co-catalyst | Base | Solvent | Substrates | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Terminal alkynes | 89 | nrochemistry.com |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Terminal alkynes | High | soton.ac.uk |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including heteroaryl systems like this compound. The reaction's utility lies in its broad substrate scope and functional group tolerance, allowing for the introduction of a wide variety of primary and secondary amines onto the pyridazine core. organic-chemistry.orglibretexts.org

Research into the chemoselectivity of dihalogenated pyridines provides critical insights. In systems containing both bromine and chlorine, such as 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination conditions using a catalyst system like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a ligand like Xantphos results in the exclusive substitution of the bromide atom. nih.govresearchgate.net This high selectivity for C-Br bond activation over C-Cl or C-F bonds is a key principle that can be directly applied to this compound, enabling selective amination at the C3 position.

Typical conditions for the Buchwald-Hartwig amination of related bromo-substituted pyridazines involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an appropriate solvent. For instance, the amination at the C6 position of 3-bromo-6-methylpyridazine (B104355) has been successfully achieved using palladium(II) acetate (B1210297) (Pd(OAc)₂), the Xantphos ligand, and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) at temperatures ranging from 80–100°C. These conditions highlight a general framework that is adaptable for the C3 amination of this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines and Analogs

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Product | Ref |

|---|---|---|---|---|---|---|---|

| 3-Bromo-6-methylpyridazine | Furfurylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80-100 | 6-((Furan-2-ylmethyl)amino)-3-methylpyridazine | |

| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 4-(2-Chloro-3-fluoropyridin-5-yl)morpholine | nih.gov |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Other Metal-Catalyzed and Metal-Free Synthetic Approaches

Beyond the well-established palladium-catalyzed methods, other synthetic strategies, including copper-catalyzed and metal-free reactions, offer alternative pathways for the functionalization of this compound.

Copper-Catalyzed Carbon-Nitrogen Bond Formations

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type coupling, provides a valuable and more economical alternative to palladium-based systems. nih.gov These reactions have been successfully applied to various heteroaromatic systems. For instance, an efficient microwave-assisted, copper-catalyzed amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines has been developed using copper(I) iodide (CuI) and a carbazole-based ligand. mdpi.com This method proved effective for a broad range of primary and secondary alkylamines as well as aryl- and heteroarylamines, achieving good to excellent yields in short reaction times. mdpi.com

However, the reactivity of substrates under copper catalysis can be influenced by steric factors. Studies on adamantane-containing amines with 2-bromo-3-fluoropyridine (B1272038) showed that this substrate was not sufficiently reactive under copper catalysis, likely due to steric hindrance at the bromine atom, necessitating the use of palladium catalysis instead. mdpi.comresearchgate.net This finding suggests that the amination of this compound using copper catalysts might be challenging and require carefully optimized conditions or more reactive amine partners. Recent advancements have focused on developing new ligand systems to overcome such limitations. A system using an anionic N,N'-diarylbenzene-1,2-diamine ligand with CuI and a mild base, sodium trimethylsilanolate (NaOTMS), has shown promise for the amination of base-sensitive and coordinating aryl bromides. chemistryviews.org

Chemoselective Amination Reactions on Halogenated Pyridazines

The presence of two different halogen atoms on the pyridazine ring in this compound presents a challenge and an opportunity for chemoselective functionalization. The differing reactivity of the C-Br and C-F bonds allows for selective substitution under specific reaction conditions. As established in the context of Buchwald-Hartwig reactions, palladium catalysis typically favors the activation of the C-Br bond over C-F. nih.govresearchgate.net

Conversely, metal-free approaches can offer orthogonal selectivity. Nucleophilic aromatic substitution (SₙAr) reactions on halogenated pyridazines are common. Generally, the C-F bond is more susceptible to SₙAr than the C-Br bond due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. Therefore, under SₙAr conditions (e.g., a nucleophile in a polar aprotic solvent like DMSO or DMF, often with a base), selective substitution of the fluorine atom at the C6 position would be expected, leaving the bromine atom intact for subsequent transformations. This differential reactivity allows for a stepwise functionalization of the pyridazine scaffold.

Furthermore, metal-free, base-promoted amination reactions have been developed as a green alternative. For example, various polyhalogenated pyridines have been selectively aminated using water as a solvent, providing a facile and practical route to halogenated 2-aminopyridine (B139424) derivatives with high selectivity and in moderate to excellent yields. acs.org This highlights the potential for developing selective, metal-free aminations for this compound.

Stereoselective Synthesis and Chiral Derivative Preparation

The preparation of enantiomerically pure pyridazine derivatives is of great interest for pharmaceutical applications. Several strategies have been developed to introduce chirality into the pyridazine framework.

One powerful approach is the asymmetric hetero-Diels–Alder reaction. An enantioselective copper-catalyzed inverse electron-demand hetero-Diels–Alder reaction of 1,2-diaza-1,3-dienes with enol ethers can produce highly functionalized chiral pyridazine derivatives in excellent yields (up to 99%) and high enantioselectivities (up to 95:5 er). thieme-connect.com This method allows for the construction of the chiral pyridazine core itself.

Another strategy involves the derivatization of a pre-formed pyridazine ring with chiral auxiliaries or reagents. For instance, novel pyridazinyl and thiazolyl analogs have been synthesized where the pyridazine ring is installed at the anomeric carbon of D-glucopyranose in a stereoselective manner. nih.gov This approach attaches the heterocycle to a chiral biomolecule, creating a chiral derivative. Similarly, chiral sulfoxides have been used to direct asymmetric ortho-lithiation on diazine rings, enabling the stereoselective introduction of electrophiles. acs.org

Modern dearomatization techniques also offer a pathway to chiral derivatives. The catalytic stereoselective 1,4-dearomatization of pyridines using a copper hydride catalyst can generate chiral 1,4-dihydropyridines, which can then be oxidized back to furnish substituted chiral pyridines. mdpi.com This methodology provides access to enantioenriched tetrahydropyridines and piperidines, which are valuable synthetic intermediates. mdpi.com

Table 2: Methodologies for Stereoselective Synthesis of Chiral Pyridazine Derivatives

| Method | Key Reagents/Catalyst | Product Type | Stereoselectivity | Ref |

|---|---|---|---|---|

| Asymmetric Hetero-Diels–Alder | Copper-catalyst, Chiral ligand | Chiral Tetrahydropyridazines | up to 95:5 er | thieme-connect.com |

| Derivatization with Chiral Scaffold | D-glucopyranose | Pyridazinyl-glucosides | Stereoselective | nih.gov |

| Catalytic Dearomatization/Oxidation | (Ph-BPE)CuH | Chiral substituted Pyridines | High enantioselectivity | mdpi.com |

| Directed Ortho-Metalation | Chiral Sulfoxide, n-BuLi | Chiral functionalized Diazines | Diastereoselective | acs.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

The integration of green chemistry principles into the synthesis of pyridazine analogues is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of greener solvents, alternative energy sources, and atom-economical reactions. nih.gov

One notable example is the use of water as a solvent. The synthesis of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives has been achieved via an oxidative cyclization using a hypervalent iodine(III) reagent as the oxidant in an aqueous medium at room temperature, constituting a green procedure. bohrium.com Similarly, a base-promoted selective amination of polyhalogenated pyridines has been successfully performed in water. acs.org

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, reduce energy consumption, and often improve yields. nih.gov Microwave-assisted synthesis has been effectively used for the copper-catalyzed amination of related heterocyclic systems, drastically reducing reaction times from hours to minutes. mdpi.com Likewise, novel ultrasound techniques have been developed for the rapid and eco-friendly production of related fused heterocyclic systems. researchgate.netacs.org

Developing catalytic reactions that are more sustainable is another key aspect. Copper-catalyzed reactions are often considered greener than their palladium counterparts due to copper's higher abundance and lower toxicity. nih.gov Furthermore, employing multicomponent reactions (MCRs) and tandem or domino strategies enhances atom economy and process efficiency by reducing the number of synthetic steps and purification procedures. nih.govresearchgate.net The development of syntheses in integrated continuous flow systems also represents a significant step towards safer and more scalable green chemical production. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Fluoropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine and Bromine Sites

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 3-Bromo-6-fluoropyridazine. The electron-deficient nature of the pyridazine (B1198779) ring makes the carbon atoms attached to the halogen atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Comparative Reactivity of Halogen Atoms

For this compound, both halogen atoms are positioned at activated sites (ortho or para to a ring nitrogen). The fluorine atom at the C6 position is generally more reactive towards nucleophilic attack than the bromine atom at the C3 position. This phenomenon, often termed the "element effect" in SNAr, is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the negative charge of the Meisenheimer intermediate through a strong inductive effect (-I). This stabilization lowers the activation energy for the initial nucleophilic attack, making displacement of the fluoride (B91410) ion faster, even though fluoride is a poorer leaving group than bromide in other contexts (e.g., SN2 reactions).

Influence of Reaction Conditions on Selectivity

While the inherent reactivity often favors substitution at the C-F bond, the regioselectivity of SNAr reactions on this compound can be influenced by several factors, including the nature of the nucleophile, solvent, and temperature.

Nature of the Nucleophile: Hard nucleophiles (e.g., alkoxides, primary amines) typically favor reaction at the most electrophilic carbon, which is the C6 position bearing the fluorine atom. Softer nucleophiles, such as thiols, may exhibit different selectivity profiles, although substitution at C6 often remains dominant.

Solvent Effects: The choice of solvent can influence selectivity. Non-polar, aprotic solvents have been shown in related dihalopyridine systems to favor substitution ortho to a directing group, a selectivity attributed to the coordination of the nucleophile's counter-ion. researchgate.net

Temperature: Higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may differ from the kinetically favored product.

The following table summarizes representative SNAr reactions on the this compound scaffold, illustrating the typical selectivity observed.

Halogen Dance Reactions in Brominated Heterocycles

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom (typically bromine or iodine) migrates from its original position on an aromatic or heteroaromatic ring to another. wikipedia.org This reaction provides a powerful method for functionalizing positions that are not easily accessible through direct substitution. wikipedia.org

For this compound, a halogen dance would involve the migration of the bromine atom. Fluorine atoms are generally not prone to this type of rearrangement and often act as directing metalation groups. clockss.org The mechanism is initiated by deprotonation of an acidic ring proton by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a pyridazinyl anion. This deprotonation would likely occur at the C4 or C5 position. The resulting anion exists in equilibrium with the starting material. An intermolecular halogen transfer then occurs, where the lithiated intermediate abstracts a bromine atom from another molecule of the starting material. This process ultimately leads to a new, more thermodynamically stable lithiated species, which can then be trapped by an electrophile. The driving force for the migration is the formation of the most stable carbanion intermediate. wikipedia.org

Electrophilic Aromatic Substitution Pathways

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency strongly deactivates the ring towards electrophilic aromatic substitution (EAS). The reaction is further disfavored because under the acidic conditions typically required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyridazine ring are readily protonated or coordinate to the Lewis acid catalyst. This generates a pyridazinium cation, which is even more severely deactivated towards attack by an electrophile.

Therefore, direct electrophilic substitution on this compound is generally not a viable synthetic pathway and requires harsh reaction conditions, often resulting in very low yields.

Radical Reactions Involving this compound

While SNAr is the most common nucleophilic substitution pathway, reactions involving radical intermediates are also possible. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is an alternative pathway for the substitution of aryl halides. This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. This intermediate then fragments, losing the halide ion to generate an aryl radical. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. Although less common than SNAr, the SRN1 pathway can be a viable route for certain nucleophiles and reaction conditions, particularly for aryl bromides.

Reaction Mechanisms of Functional Group Interconversions

The bromine and fluorine atoms on the pyridazine ring serve as versatile handles for further molecular elaboration, primarily through functional group interconversions. The C-Br bond is particularly amenable to transformation via transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the C3 position can be selectively functionalized in the presence of the C-F bond using various palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Stille reactions) or Reductive Elimination Precursor Formation (for Sonogashira and Buchwald-Hartwig reactions): The organopalladium(II) complex reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, a terminal alkyne in Sonogashira coupling, or an amine in Buchwald-Hartwig amination). wikipedia.orgwikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

Studies on the closely related 6-bromo-3-fluoro-2-cyanopyridine have demonstrated that Sonogashira coupling proceeds with high selectivity at the C-Br bond, leaving the C-F bond intact. soton.ac.uk This differential reactivity is a cornerstone of its synthetic utility.

Metal-Halogen Exchange: The C-Br bond can undergo metal-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium, typically at low temperatures. This reaction forms a highly reactive 3-lithio-6-fluoropyridazine intermediate. This organolithium species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce new functional groups at the C3 position.

The following table provides examples of functional group interconversions utilizing the C-Br bond of this compound.

Hydrolysis and Carboxylation Reactions (e.g., to form 3-bromo-6-fluoropyridine-2-carboxylic acid)

The direct hydrolysis of the carbon-halogen bonds in this compound under standard aqueous conditions is generally not a favored reaction pathway. The electron-deficient nature of the pyridazine ring system tends to deactivate the molecule towards nucleophilic aromatic substitution by water or hydroxide (B78521) ions. A more synthetically viable strategy to introduce a carboxylic acid functionality onto the pyridazine ring involves organometallic intermediates, specifically through a directed metalation approach followed by quenching with carbon dioxide.

A plausible, albeit not explicitly documented for this exact substrate, method for carboxylation is through a directed ortho-metalation (DoM) reaction. baranlab.org This powerful technique allows for the regioselective deprotonation of a position adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. baranlab.org In the case of this compound, the nitrogen atoms of the pyridazine ring can act as directing groups, guiding the metalation to an adjacent carbon atom. The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be crucial to favor deprotonation over nucleophilic attack on the ring.

Once the lithiated intermediate is formed, it can be treated with an electrophile like solid carbon dioxide (dry ice). Subsequent acidic workup would then yield the desired pyridazine carboxylic acid. The precise position of carboxylation would be determined by the regioselectivity of the initial deprotonation step, which is influenced by the electronic and steric effects of the bromo and fluoro substituents.

Conversion to Boronic Acid Derivatives for Cross-Coupling

The transformation of this compound into a boronic acid derivative, such as a pinacol (B44631) boronate ester, is a critical step for its utilization in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds in organic synthesis. nih.gov

The most prevalent method for this conversion is the Miyaura borylation reaction . wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with a diboron (B99234) reagent, with bis(pinacolato)diboron (B136004) (B2pin2) being the most commonly employed. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Miyaura borylation is well-established and proceeds through a sequence of oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by a transmetalation step with the diboron reagent, and concluding with reductive elimination to afford the desired boronate ester and regenerate the active palladium catalyst. alfa-chemistry.com

For the borylation of this compound, the reaction would be expected to occur selectively at the carbon atom bearing the bromine atom, as the C-Br bond is significantly more reactive towards oxidative addition by palladium(0) than the more stable C-F bond.

While specific experimental data for the Miyaura borylation of this compound is not detailed in the available literature, the reaction conditions can be inferred from analogous transformations on similar pyridazine systems. nih.govrsc.org The successful Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various boronic acids underscores the reactivity of the 3-bromo position on the pyridazine ring in palladium-catalyzed reactions. nih.gov

Interactive Table: Expected Parameters for Miyaura Borylation of this compound

| Parameter | Typical Reagent/Condition | Role in Reaction |

| Substrate | This compound | The starting material containing the C-Br bond to be borylated. |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Provides the boronate moiety for the cross-coupling reaction. |

| Catalyst | PdCl2(dppf) or Pd(PPh3)4 | The palladium complex that facilitates the catalytic cycle. |

| Base | Potassium acetate (B1210297) (KOAc) | Activates the diboron reagent and facilitates the transmetalation step. alfa-chemistry.com |

| Solvent | Dioxane, Toluene (B28343), or DMF | Provides the reaction medium. |

| Temperature | 80–110 °C | Provides the necessary activation energy for the reaction. |

| Product | 3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | The desired boronate ester, a versatile intermediate for subsequent cross-coupling reactions. |

The resulting 3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a stable compound that can be readily purified and used in a wide array of subsequent Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl substituents at the 6-position of the pyridazine ring.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 3-Bromo-6-fluoropyridazine-based Compound Libraries

The strategic design of compound libraries centered around the this compound core is crucial for systematically investigating SAR. The bromine atom at the 3-position and the fluorine atom at the 6-position serve as key handles for introducing chemical diversity. Synthetic strategies often involve nucleophilic substitution reactions where the reactive bromine atom is displaced by various amines, alcohols, or thiols, leading to a wide array of 3-substituted-6-fluoropyridazine derivatives.

One common approach involves the synthesis of a series of 3,6-disubstituted pyridazine (B1198779) derivatives. For instance, a library of novel 3,6-disubstituted pyridazines was synthesized and evaluated for their potential as anticancer agents. This involved multi-step reactions starting from commercially available precursors, allowing for the introduction of diverse functional groups at both the 3 and 6 positions of the pyridazine ring. Such libraries are instrumental in identifying initial hits and understanding the preliminary SAR for a given biological target.

The synthesis of these libraries often employs parallel synthesis techniques to efficiently generate a large number of analogs. The choice of building blocks for substitution is guided by the desired chemical space to be explored, including variations in size, lipophilicity, hydrogen bonding capacity, and electronic properties.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of the substituents on the pyridazine ring.

Modulation of Pharmacological Targets (e.g., enzyme inhibition)

Derivatives of the closely related 3,6-disubstituted pyridazine scaffold have shown significant potential as enzyme inhibitors, particularly in the realm of oncology. For example, a series of 3,6-disubstituted pyridazine derivatives were investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov

Structure-activity relationship studies revealed that the nature of the substituent at both the 3 and 6 positions played a critical role in their inhibitory potency. For instance, in a study of 3,6-disubstituted pyridazines as anticancer agents, compound 11m , which features a methyltetrahydropyran-bearing moiety, emerged as a potent inhibitor with submicromolar activity against breast cancer cell lines. nih.govnih.gov The inhibitory activity of selected compounds from this series against CDK2 is presented in the table below.

| Compound | R1 Substituent | R2 Substituent | CDK2 IC50 (nM) |

| 11e | Trifluoromethyl | Amine derivative | 151 |

| 11h | Trifluoromethyl | Amine derivative | 43.8 |

| 11l | Trifluoromethyl | Amine derivative | 55.6 |

| 11m | Trifluoromethyl | Morpholine derivative | 20.1 |

| Data sourced from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors. nih.govnih.gov |

These findings highlight that even subtle changes in the substituents can lead to significant differences in enzyme inhibition, underscoring the importance of systematic exploration of the chemical space around the pyridazine core. The electronic and steric properties of the substituents, as well as their ability to form key interactions within the enzyme's active site, are crucial determinants of their inhibitory activity.

Structure-Related Biological Response Profiles

For instance, in the development of anticancer agents, it is desirable to have compounds that are highly potent against cancer cells while exhibiting minimal toxicity towards normal cells. In the aforementioned study on 3,6-disubstituted pyridazines, compounds 11l and 11m displayed a favorable safety profile, showing good mean tumor selectivity index (S.I.) values when their cytotoxicity was assessed against non-tumorigenic breast cells. nih.gov This suggests that specific substitution patterns on the pyridazine ring can lead to a desirable therapeutic window.

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. Conformational analysis of this compound derivatives is therefore essential for a comprehensive understanding of their SAR.

The preferred conformation of pyridazine-3-carboxamide derivatives, for example, is stabilized by an intramolecular hydrogen bond between the amide N-H and the proximal nitrogen atom of the pyridazine ring. nih.gov This conformational preference can significantly influence the molecule's ability to fit into the binding pocket of a target enzyme.

For isomeric pyridazines, subtle differences in their topology and the resulting conformational changes can lead to marked differences in their biological activity. nih.gov For instance, the presence of a hydrogen atom at the C-3 position can influence the conformation at a pseudo-biphenyl junction in certain pyridazine derivatives, thereby affecting their enzyme inhibitory potency. nih.gov

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are valuable tools for elucidating the preferred conformations of these molecules and correlating them with their biological activity. A thorough understanding of the conformational landscape can guide the design of new analogs with improved potency and selectivity.

Physicochemical Property Optimization in this compound Scaffolds (e.g., solubility, metabolic stability, lipophilicity)

In addition to potent biological activity, drug candidates must possess favorable physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The optimization of properties such as solubility, metabolic stability, and lipophilicity is a key aspect of drug discovery programs involving this compound scaffolds.

The pyridazine ring is considered a less lipophilic and advantageous substitute for a phenyl ring in drug design. nih.gov Its inherent polarity can contribute to improved aqueous solubility. nih.gov Furthermore, the presence of the pyridazine ring has been associated with reduced inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. nih.gov

In a study of 3,6-disubstituted pyridazine derivatives, in silico ADME and physicochemical property predictions suggested that the target compounds exhibited acceptable drug-like properties. researchgate.net Specifically, certain derivatives were predicted to have good oral bioavailability and not to inhibit key metabolic enzymes.

Strategies to modulate the physicochemical properties of this compound derivatives include the introduction of polar functional groups to enhance solubility, the modification of metabolically labile sites to improve metabolic stability, and the fine-tuning of lipophilicity by varying the substituents. For instance, replacing a metabolically susceptible part of a molecule with a more stable group, a strategy known as "metabolic stabilization," can significantly improve a compound's pharmacokinetic profile.

The following table summarizes the in silico predicted ADME properties for a representative 3,6-disubstituted pyridazine derivative.

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Oral Bioavailability | Good |

| General predicted ADME properties for drug-like pyridazine derivatives based on in silico models. |

Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Fluoropyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it a staple in theoretical chemistry. For 3-bromo-6-fluoropyridazine, DFT calculations can elucidate a range of electronic properties that govern its behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 5.7 |

Note: The data presented in this table is illustrative and based on typical values for dihalogenated pyridazine (B1198779) systems to demonstrate the concept.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes areas of positive potential (electron-deficient), prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination with Lewis acids. The regions around the bromine and fluorine atoms would exhibit a more complex potential distribution due to the interplay of their electronegativity and the "sigma-hole" phenomenon, particularly for bromine, which can lead to positive potential on the outermost portion of the halogen atom, enabling halogen bonding. A study on 3,6-dichloro-4-methylpyridazine (B106839) highlighted the use of MESP (Molecular Electrostatic Potential) to understand the charge density distribution and sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 | π(N3-C4) | 25.8 |

| LP(1) N3 | π(C5-C6) | 22.1 |

| LP(2) F | σ(C6-N1) | 8.5 |

| LP(2) Br | σ(C3-C4) | 5.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis for a molecule like this compound.

Prediction of Reactivity Trends and Reaction Pathways

Computational chemistry can predict the reactivity of this compound and suggest plausible reaction pathways. The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of two halogen atoms, bromine and fluorine, further influences its reactivity.

Nucleophilic aromatic substitution (SNAr) is a key reaction for such heterocyclic systems. The relative reactivity of the C-Br and C-F bonds towards nucleophiles can be computationally assessed by calculating the activation energies for the substitution at each position. Generally, the C-F bond is stronger than the C-Br bond; however, in SNAr reactions, the highly electronegative fluorine atom can activate the carbon to which it is attached, making it more electrophilic and thus a better site for nucleophilic attack. Conversely, bromide is a better leaving group than fluoride (B91410). Computational modeling of the transition states for nucleophilic attack at the C3 and C6 positions can resolve these competing factors and predict the regioselectivity of substitution reactions. The electron-withdrawing nature of the pyridazine nitrogens also activates the ring towards nucleophilic attack.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. chemrxiv.orgyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. chemrxiv.orgyoutube.com

For this compound, MD simulations could be employed to study its behavior in different solvents, predicting its solvation free energy and diffusion properties. In a biological context, if this compound were being investigated as a potential ligand for a protein, MD simulations could be used to explore its binding modes, the stability of the protein-ligand complex, and the key intermolecular interactions that govern binding. researchgate.net These simulations can reveal the flexibility of the ligand within the binding site and the dynamic nature of the interactions. researchgate.net

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations can be used to accurately determine the nature and strength of intermolecular interactions involving this compound. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations on a dimer of this compound with another molecule can decompose the interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion forces.

Given the presence of nitrogen, fluorine, and bromine atoms, this compound can participate in a variety of non-covalent interactions. These include:

Hydrogen bonding: The nitrogen atoms can act as hydrogen bond acceptors.

Halogen bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as a halogen bond donor, interacting with a nucleophilic region on another molecule. This is due to the formation of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond.

π-stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with other aromatic systems.

Dipole-dipole interactions: As a polar molecule, this compound will exhibit dipole-dipole interactions.

Computational studies can quantify the energies of these interactions, providing a fundamental understanding of the forces that govern the condensed-phase behavior of this compound and its recognition by other molecules.

Pharmacophore Modeling and Virtual Screening Applications

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets. Computational techniques such as pharmacophore modeling and virtual screening are instrumental in exploring the chemical space around this scaffold to identify novel bioactive molecules. While specific studies on this compound are not extensively documented in public literature, we can infer its potential applications by examining related pyridazine and pyridazinone derivatives. These studies provide a framework for understanding how the specific substitutions of bromine and fluorine on the pyridazine core can influence its molecular recognition properties and its utility in drug discovery.

Pharmacophore modeling defines the essential steric and electronic features that a molecule must possess to interact with a specific biological target. For the pyridazine core, these models often highlight the two nitrogen atoms as key hydrogen bond acceptors. The aromatic nature of the ring itself typically contributes to hydrophobic and π-stacking interactions.

In the case of this compound, the core pharmacophoric features would be further defined by its halogen substituents. The fluorine atom at the 6-position can act as a weak hydrogen bond acceptor and can modulate the electronic properties of the ring, potentially influencing its interaction with target proteins. The bromine atom at the 3-position primarily contributes a hydrophobic feature and, importantly, can act as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction in drug design that can enhance binding affinity and selectivity.

A generalized pharmacophore model for a compound like this compound can be hypothesized based on the common features identified in various pyridazine derivatives.

| Feature | Potential Contribution from this compound |

| Hydrogen Bond Acceptor | The two adjacent nitrogen atoms of the pyridazine ring; the fluorine atom at position 6. |

| Aromatic Ring | The pyridazine ring itself, contributing to π-π stacking interactions. |

| Hydrophobic Feature | The bromine atom at position 3 and the overall aromatic scaffold. |

| Halogen Bond Donor | The bromine atom at position 3. |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models derived from known active compounds or the target's binding site are often used as filters in these screening campaigns.

Studies on various pyridazine derivatives have demonstrated the utility of this approach. For instance, pharmacophore-based virtual screening has been employed to identify potential new targets for pyridazinone-based libraries. In one such study, a library of pyridazinone analogs was screened against a large database of pharmacophore models, which led to the identification of aspartate aminotransferase as a potential, previously unknown target for this chemical class nih.govtandfonline.com.

Another study focused on aminopyridazine derivatives targeting the GABA-A receptor. The developed pharmacophore model emphasized the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus, features that could be provided by substituents like the fluorine atom in this compound dovepress.com. These models, once validated, can be used to screen virtual libraries to find new and potentially more potent GABA-A receptor antagonists.

The general workflow for a virtual screening campaign utilizing a this compound-based pharmacophore would involve several key steps:

Pharmacophore Model Generation: A model would be created based on the key features of this compound, as detailed in the table above.

Database Screening: Large compound databases (e.g., ZINC, ChEMBL) would be screened to find molecules that match the spatial and electronic features of the pharmacophore model.

Hit Filtering and Ranking: The initial hits would be filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ranked based on how well they fit the pharmacophore model.

Molecular Docking: The top-ranked hits would then undergo molecular docking studies to predict their binding mode and estimate their binding affinity to a specific protein target.

Experimental Validation: The most promising candidates from docking studies would be acquired or synthesized for experimental testing to confirm their biological activity.

Based on virtual screening and repurposing studies of related pyridazine scaffolds, a variety of potential protein targets could be explored for ligands derived from this compound.

| Potential Target Class | Specific Example(s) | Rationale based on Pyridazine Scaffold Studies |

| Kinases | Protein Kinases | The pyridazine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the enzyme. researchgate.net |

| Receptors (GPCRs) | GABA-A Receptor, Formyl Peptide Receptors (FPRs) | Aminopyridazine derivatives have been modeled as GABA-A antagonists. dovepress.com Pyridazinones were initially designed as FPR agonists before being repurposed. nih.govtandfonline.com |

| Enzymes | Aspartate Aminotransferase | Identified as a potential target for a pyridazinone library through a pharmacophore-based inverse virtual screening approach. nih.govtandfonline.com |

| Amyloid-related Proteins | Hen Egg White Lysozyme | Pyridazine-based molecules have been investigated as inhibitors of amyloid fibril formation, suggesting potential applications in neurodegenerative diseases. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-Bromo-6-fluoropyridazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework and electronic environment.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Analysis

The pyridazine (B1198779) ring contains two protons, H4 and H5, which provide a distinct signature in the ¹H NMR spectrum. Due to their proximity, they form an AX spin system, appearing as two doublets. The electron-withdrawing nature of the adjacent nitrogen atoms, as well as the bromine and fluorine substituents, deshields these protons, causing them to resonate at a relatively high chemical shift. The electronegativity of fluorine results in H5 appearing at a lower field than H4. The through-bond coupling (³JH4-H5) between these vicinal protons typically falls within the range expected for aromatic systems.

The ¹³C NMR spectrum reveals four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons directly bonded to the electronegative bromine (C3) and fluorine (C6) atoms are significantly deshielded and appear at the lowest fields. The C-F coupling is a key diagnostic feature, with the C6 signal appearing as a large doublet. The C4 and C5 carbons also exhibit coupling to fluorine, though to a lesser extent.

¹⁹F NMR provides a direct observation of the fluorine nucleus. In this compound, a single resonance is expected. This signal will appear as a doublet due to coupling with the vicinal proton, H5.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | ~7.8-8.0 | d | ³JH4-H5 ≈ 9.0 |

| ¹H | H5 | ~7.9-8.1 | d | ³JH4-H5 ≈ 9.0 |

| ¹³C | C3 | ~145-150 | s | - |

| ¹³C | C4 | ~125-130 | d | - |

| ¹³C | C5 | ~120-125 | d | - |

| ¹³C | C6 | ~160-165 | d | ¹JC-F ≈ 240-260 |

| ¹⁹F | F6 | ~(-70) - (-90) | d | ³JF-H5 ≈ 5-7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak connecting the signals of H4 and H5, definitively confirming their scalar coupling and spatial proximity of 2-3 bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For this compound, this would show correlations between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal, allowing for certain assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C3 and C6). Expected key correlations would include H4 coupling to C3, C5, and C6, and H5 coupling to C3, C4, and C6. These correlations provide a complete and verified map of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the electron ionization (EI) mass spectrum would exhibit a distinct molecular ion peak. A key feature is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for pyridazine derivatives involve the loss of stable neutral molecules. For this compound, likely fragmentation would include:

Loss of the bromine radical (•Br) to give a [M-Br]⁺ fragment.

Elimination of molecular nitrogen (N₂) from the heterocyclic ring.

Loss of hydrogen cyanide (HCN).

| m/z Value | Assignment | Description |

|---|---|---|

| 176/178 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for one bromine atom. |

| 97 | [M-Br]⁺ | Fragment resulting from the loss of a bromine atom. |

| 148/150 | [M-N₂]⁺ | Fragment after the elimination of molecular nitrogen. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bond vibrations within a molecule. The spectra of this compound are characterized by vibrations of the pyridazine ring and the carbon-halogen bonds.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Ring Stretching (C=C and C=N): The stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. Multiple bands are common due to the complex vibrational modes of the heterocyclic system. researchgate.netcore.ac.uk

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

C-F and C-Br Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1000-1250 cm⁻¹ range. The carbon-bromine stretch is observed at lower wavenumbers, usually between 500-700 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000-3100 | Aromatic C-H Stretch |

| 1400-1600 | Aromatic Ring (C=C, C=N) Stretch |

| 1000-1250 | C-F Stretch |

| 1000-1300 | In-plane C-H Bend |

| 700-900 | Out-of-plane C-H Bend |

| 500-700 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. The expected transitions include:

π → π* transitions: These are high-energy transitions involving the π-electron system of the pyridazine ring, typically resulting in strong absorption bands below 300 nm.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms. They result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region, though often obscured by the more intense π → π* bands.

The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent pyridazine molecule.

| Transition Type | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π | ~250-280 | High |

| n → π | ~330-350 | Low |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for a moderately polar compound like this compound. The method involves a nonpolar stationary phase (like C18) and a polar mobile phase. By monitoring the elution of the compound with a UV detector set at one of the compound's absorption maxima (e.g., 260 nm), its purity can be assessed. The appearance of a single, sharp peak is indicative of a high-purity sample.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

Crystallographic Analysis and Solid State Investigations

Analysis of Intermolecular Interactions in Crystalline Structures

Without an experimentally determined crystal structure, the analysis of intermolecular interactions within the crystalline lattice of 3-Bromo-6-fluoropyridazine is purely hypothetical. Based on its molecular structure, several types of interactions would be anticipated.

Halogen Bonding Interactions

The presence of a bromine atom suggests the potential for halogen bonding, where the bromine atom acts as a halogen bond donor. The fluorine atom, being highly electronegative, would likely not participate as a halogen bond donor. The nitrogen atoms of the pyridazine (B1198779) ring could potentially act as halogen bond acceptors. The strength and geometry of these interactions, however, remain uncharacterized.

Hydrogen Bonding Networks

Given the absence of strong hydrogen bond donors in the this compound molecule itself, conventional hydrogen bonding networks are not expected. Weak C-H···N or C-H···F hydrogen bonds might play a role in the crystal packing, but their existence and significance are yet to be confirmed.

Polymorphism and Co-crystallization Studies of this compound Derivatives

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and materials science. Similarly, co-crystallization studies, which involve crystallizing the target molecule with another compound to form a new crystalline solid, have not been reported. Such investigations would be valuable for tuning the physicochemical properties of this compound.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

3-Bromo-6-fluoropyridazine as a Versatile Building Block in Organic Synthesis

This compound is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a pyridazine (B1198779) core substituted with both a bromine and a fluorine atom, provides chemists with a powerful tool for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective and sequential chemical transformations, making it an ideal starting material for a wide range of organic compounds. The presence of the fluorine atom can also enhance the biological activity and metabolic stability of the resulting molecules.

Precursor for Complex Heterocyclic Systems

The this compound scaffold serves as a key precursor in the synthesis of a variety of complex heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nbinno.com This allows for the elaboration of the pyridazine core and the construction of fused-ring systems and other intricate heterocyclic structures. nih.govacs.org The fluorine atom, while generally less reactive towards nucleophilic displacement than bromine, can be activated under specific conditions or can influence the regioselectivity of reactions at other positions on the ring. This controlled reactivity is crucial for the programmed synthesis of complex heterocyclic compounds. acs.org

Synthesis of Biologically Active Compounds

A primary application of this compound in organic synthesis is as a starting material for the preparation of biologically active compounds. The pyridazine nucleus is a common feature in many molecules with diverse pharmacological properties. nih.govrsc.orgresearchgate.net By utilizing this compound as a building block, medicinal chemists can efficiently synthesize libraries of novel compounds for biological screening. The presence of the bromo and fluoro substituents provides handles for introducing various functional groups, which can modulate the biological activity, selectivity, and pharmacokinetic properties of the final products. nih.gov

Role in Drug Discovery and Development

The unique chemical properties of this compound make it a highly sought-after intermediate in drug discovery and development. nbinno.com The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of bromine and fluorine atoms onto this core enhances its utility, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Design of Novel Pharmaceutical Agents (e.g., anti-cancer, anti-infectious, anti-inflammatory agents)

Derivatives of this compound have shown significant promise in the development of novel pharmaceutical agents across several therapeutic areas.

Anti-cancer Agents: The pyridazine core is present in a number of compounds with demonstrated anti-cancer activity. ijpcbs.comnih.govrsc.org Researchers have synthesized and evaluated a range of pyridazine derivatives, and the presence of a bromo substituent has been shown to be favorable for antiproliferative activity in some cases. nih.gov Novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as preclinical anticancer candidates, with some compounds showing significant growth inhibition against various cancer cell lines. nih.gov

Anti-infectious Agents: Pyridazine derivatives have also been investigated for their potential as anti-infectious agents. Studies have shown that certain pyridazinone-based compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The bromo-substituted derivatives, in particular, have demonstrated promising antimicrobial effects. researchgate.net

Anti-inflammatory Agents: The pyridazine scaffold has been utilized in the development of novel anti-inflammatory drugs. nih.govresearchgate.net Certain pyridazinone derivatives have been reported to inhibit key inflammatory pathways. nih.gov The discovery of a 3-amino-6-phenyl-pyridazine derivative as a selective inhibitor of glial activation highlights the potential of this scaffold in treating neuroinflammatory conditions. nih.gov

Table 1: Examples of Biologically Active Pyridazine Derivatives

| Compound Class | Therapeutic Target/Application | Key Structural Features |

|---|---|---|

| Diarylurea Pyridazinones | VEGFR-2 Inhibition (Anti-cancer) | Pyridazinone core with diarylurea moiety |

| Bromo-substituted Pyrimidines | Cytotoxicity against cancer cell lines | Bromo-pyrimidine scaffold |

| 3-Amino-6-phenyl-pyridazines | Inhibition of Glial Activation (Anti-inflammatory) | 3-amino and 6-phenyl substituted pyridazine |

| Pyridazinone-based Congeners | Antimicrobial Activity | Pyridazinone core |

Lead Optimization and Scaffold Hopping Strategies

In the process of drug development, lead optimization is a critical step where the properties of a promising compound (the "lead") are refined to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov this compound can be a valuable tool in this process. The bromo and fluoro groups offer sites for systematic modification, allowing chemists to explore the structure-activity relationships of a lead compound.

Scaffold hopping is a medicinal chemistry strategy used to identify novel chemical structures (scaffolds) that can mimic the biological activity of a known active compound. dundee.ac.uknih.gov The pyridazine ring can serve as a replacement for other aromatic or heteroaromatic systems in a drug molecule. By incorporating the this compound core, medicinal chemists can generate new intellectual property and potentially discover compounds with improved drug-like properties, such as enhanced solubility or metabolic stability. dundee.ac.uk

Applications in Agrochemical Development

The development of new and effective agrochemicals, such as herbicides and pesticides, is crucial for modern agriculture. Halogenated heterocyclic compounds are frequently utilized in the synthesis of these products. innospk.com The incorporation of fluorine atoms, in particular, can enhance the efficacy and selectivity of agrochemicals. While direct applications of this compound in marketed agrochemicals are not extensively documented in the provided search results, its structural features suggest its potential as a valuable intermediate in the synthesis of novel crop protection agents. The principles of using halogenated pyridines and other heterocycles in agrochemical discovery can be extended to pyridazine derivatives. innospk.comtamu.edu

Contributions to Material Science (e.g., polymers, coatings, OLEDs)

The strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic structures into materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. While direct and extensive research on the applications of This compound in material science is not widely documented in publicly available literature, its chemical structure suggests potential as a valuable building block in the synthesis of advanced polymers, functional coatings, and materials for organic light-emitting diodes (OLEDs). The presence of reactive bromine and fluorine substituents on the pyridazine ring offers versatile opportunities for chemical modification and polymerization.

Polymers

The development of high-performance polymers often relies on the use of specialized monomers that can introduce specific functionalities into the polymer backbone. Fluorinated pyridazine derivatives are of interest in this regard due to the electron-withdrawing nature of the pyridazine ring and the unique properties conferred by fluorine, such as hydrophobicity and thermal stability.

This compound can potentially serve as a monomer or a precursor to monomers for various types of polymerization reactions. The bromo and fluoro groups can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymer systems. These conjugated polymers are of significant interest for applications in organic electronics, including sensors and transistors.

Potential Polymerization Pathways Involving this compound:

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Cross-Coupling Polymerization | Difunctional monomer after conversion of the bromo group to a boronic acid or stannane (B1208499) derivative. | High thermal stability, chemical resistance, tailored electronic properties. |

| Nucleophilic Aromatic Substitution (SNAr) | The fluorine atom can be displaced by nucleophiles, allowing for the formation of poly(ether)s or poly(sulfide)s. | Enhanced solubility, processability, and specific optoelectronic characteristics. |

While specific examples utilizing this compound are scarce, the broader class of fluorinated heterocycles has been explored in polymer chemistry to achieve materials with exceptional properties.

Coatings

Functional coatings are designed to provide surfaces with specific properties, such as scratch resistance, hydrophobicity (water repellency), or anti-corrosion capabilities. The incorporation of fluorinated compounds is a well-established strategy for creating low-surface-energy coatings.

This compound could be used to synthesize additives or monomers for coating formulations. For instance, it could be chemically modified to attach to a polymer backbone or to be incorporated into a cross-linked network. The presence of the fluoropyridazine moiety on a surface could significantly lower its surface energy, leading to coatings that are resistant to wetting and soiling.

Potential Applications in Coatings:

| Coating Type | Function of this compound Moiety |

| Hydrophobic/Oleophobic Coatings | Lowers surface energy, repels water and oils. |

| Anti-fouling Coatings | Prevents the adhesion of microorganisms and other contaminants. |

| Chemically Resistant Coatings | The stable C-F bond and the aromatic pyridazine ring can enhance resistance to chemical attack. |

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, there is a continuous search for new materials that can improve the efficiency, stability, and color purity of OLEDs. The electronic properties of molecules are critical for their function as emitters, charge transporters, or host materials in OLED devices.

The pyridazine ring is known to be electron-deficient, which makes it a candidate for use as an electron-transporting or emissive material in OLEDs. The introduction of a fluorine atom can further tune the electronic energy levels (HOMO/LUMO) of the molecule, which is a crucial aspect of OLED material design. The bromo substituent on This compound provides a convenient handle for further chemical synthesis to build more complex molecules for OLED applications. For example, it can be used in coupling reactions to attach other aromatic groups, thereby extending the conjugation and tuning the photophysical properties.

Potential Roles of this compound Derivatives in OLEDs:

| OLED Component | Desired Properties from Fluoropyridazine Unit |

| Electron Transport Layer (ETL) | Good electron mobility due to the electron-deficient pyridazine core. |

| Host Material | High triplet energy, good thermal and morphological stability. |

| Emissive Layer (as part of a larger molecule) | Tunable emission color, high photoluminescence quantum yield. |

While the direct application of this compound in commercial OLEDs has not been reported, the exploration of fluorinated pyridazine and other diazine structures in academic and industrial research points to the potential of this class of compounds in developing next-generation OLED materials.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivity Patterns for 3-Bromo-6-fluoropyridazine

Future investigations into this compound will likely focus on uncovering new and unique reactivity patterns. The presence of both a bromine and a fluorine atom on the pyridazine (B1198779) ring offers distinct opportunities for selective chemical transformations. While metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to create biaryl compounds from similar halogenated pyridines, further exploration of other coupling methodologies is a promising avenue. pipzine-chem.com The differential reactivity of the C-Br and C-F bonds under various catalytic conditions presents a key area for research. Scientists will likely explore orthogonal functionalization strategies, where one halogen can be selectively reacted while the other remains intact, allowing for the stepwise and controlled construction of complex molecular architectures.

Furthermore, the investigation of nucleophilic aromatic substitution (SNAr) reactions at the fluorine-substituted carbon is another area ripe for exploration. The electron-withdrawing nature of the pyridazine ring and the adjacent bromine atom enhances the electrophilicity of the carbon attached to the fluorine, making it susceptible to attack by various nucleophiles. Understanding the kinetics and thermodynamics of these reactions with a diverse range of nucleophiles will be crucial for expanding the synthetic utility of this compound.

Development of Highly Efficient and Sustainable Synthetic Routes

The development of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical area of future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry, aiming to reduce the number of synthetic steps, improve atom economy, and utilize less hazardous solvents and reagents.

One emerging paradigm is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening of reaction conditions. Developing a robust and scalable flow synthesis for this compound would represent a significant advancement, making this important building block more accessible and cost-effective for both academic and industrial research.

Targeted Drug Design based on this compound Scaffolds

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. The unique substitution pattern of this compound provides a versatile scaffold for the design of new therapeutic agents. The introduction of bromine and fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. pipzine-chem.com

Future research in this area will involve the rational design and synthesis of libraries of this compound derivatives for screening against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, halogenated pyridazines have shown promise in the development of antibacterial, antiviral, and anti-tumor agents. pipzine-chem.com By strategically modifying the substituents at the bromine and fluorine positions, medicinal chemists can fine-tune the pharmacological profile of these compounds to enhance potency and selectivity while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Research on Halogenated Pyridazines

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The unique electronic and structural features of this compound make it an intriguing building block for supramolecular chemistry and the construction of self-assembling systems. The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly being recognized for its utility in crystal engineering and materials science.

Future research could explore the ability of this compound and its derivatives to form well-defined supramolecular architectures through halogen bonding and other non-covalent interactions, such as π-π stacking. By carefully designing the molecular structure, it may be possible to create novel materials with interesting properties, such as liquid crystals, porous solids for gas storage, or stimuli-responsive materials. The ability to control the self-assembly process through external stimuli like light or temperature would open up possibilities for the development of "smart" materials with tunable functions.

Q & A